molecular formula C12H10BrClN2O B14914787 4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide

4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide

Cat. No.: B14914787
M. Wt: 313.58 g/mol
InChI Key: QIXKZLYROOHGIA-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-chlorobenzyl)-1H-pyrrole-2-carboxamide is a brominated pyrrole alkaloid derivative characterized by a pyrrole core substituted at the 4-position with a bromine atom and an amide-linked 2-chlorobenzyl group. mauritiana), which produce bioactive pyrrole carboxamides with antimicrobial, antifungal, and antileishmanial properties . The 2-chlorobenzyl substituent distinguishes this compound from natural marine derivatives, which often feature alkyl or ether-linked side chains (e.g., butoxymethyl) .

Properties

Molecular Formula

C12H10BrClN2O

Molecular Weight

313.58 g/mol

IUPAC Name

4-bromo-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C12H10BrClN2O/c13-9-5-11(15-7-9)12(17)16-6-8-3-1-2-4-10(8)14/h1-5,7,15H,6H2,(H,16,17)

InChI Key

QIXKZLYROOHGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CN2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-chlorobenzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and a controlled temperature environment to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives, while reduction reactions can lead to the formation of pyrrolidine derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of N-(2-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives.

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

Scientific Research Applications

4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Bioactivity

The 2-chlorobenzyl substitution in the target compound is critical for optimizing bioactivity. Key comparisons with similar compounds are summarized below:

Table 1: Structural and Bioactivity Comparison
Compound Name Substituent Molecular Formula Key Bioactivity/Properties Source
4-Bromo-N-(2-chlorobenzyl)-1H-pyrrole-2-carboxamide 2-Chlorobenzyl C₁₂H₁₀BrClN₂O Synthetic design; potential anti-HIV/antimicrobial activity inferred from analogues Synthetic
4-Bromo-N-(butoxymethyl)-1H-pyrrole-2-carboxamide (e.g., compound 95) Butoxymethyl C₁₀H₁₃BrN₂O₂ Antifungal (Cryptococcus neoformans), antileishmanial (Leishmania donovani) Marine sponge (Agelas mauritiana)
Compound 11g (fluorinated benzyl derivative) 2-Fluorobenzyl C₁₂H₁₀BrFN₂O 22% anti-HIV-1 inhibition; reduced cell viability Synthetic
Compound 11d (unsubstituted benzyl derivative) Benzyl C₁₂H₁₁BrN₂O Low anti-HIV-1 inhibition (6%) Synthetic
4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide 3-Hydroxyphenyl C₁₁H₉BrN₂O₂ Undisclosed bioactivity; structural focus on phenolic group Synthetic
4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide 4-Pyridinylmethyl C₁₁H₁₀BrN₃O Potential kinase inhibition applications (structural inference) Synthetic

Key Observations

Substituent Effects on Bioactivity :

  • The 2-chlorobenzyl group in the target compound is associated with higher anti-HIV-1 inhibition rates (analogous to compound 11h with 25% inhibition) compared to unsubstituted benzyl derivatives (6% inhibition) .
  • Fluorinated benzyl derivatives (e.g., 2- or 4-F) exhibit moderate inhibition but suffer from cytotoxicity, suggesting chlorine’s superior balance of efficacy and tolerability .

Implications for Drug Discovery

The 2-chlorobenzyl substitution in this compound represents a pharmacophoric optimization over marine natural products and simpler benzyl derivatives. Its structural framework aligns with bioactive molecules targeting infectious diseases (e.g., HIV, Leishmania) and cancer (e.g., kinase inhibition), warranting further preclinical evaluation .

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